molecular formula C11H16Cl2N2O B1358520 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride CAS No. 99857-72-4

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride

Cat. No.: B1358520
CAS No.: 99857-72-4
M. Wt: 263.16 g/mol
InChI Key: NTLFAHFTZBIIPG-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 5-chloro-2-methoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as hydrochloric acid are often used to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLFAHFTZBIIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639848
Record name 1-(5-Chloro-2-methoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99857-72-4
Record name 1-(5-Chloro-2-methoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99857-72-4
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